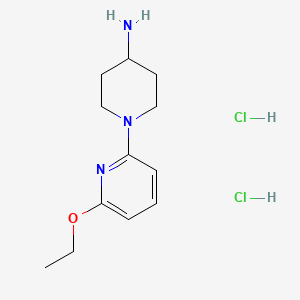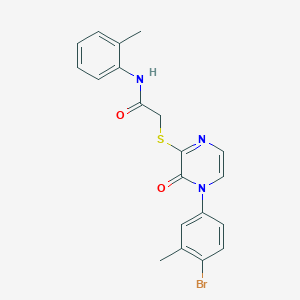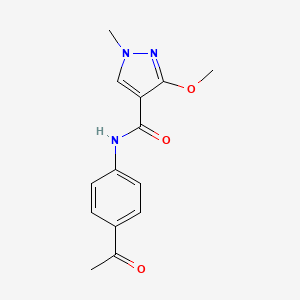
N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone . Another study reported the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” are not available, related compounds have been studied. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its derivatives focuses on their synthesis, chemical properties, and potential applications in various fields. The synthesis and characterization of these compounds often serve as a foundation for exploring their biological activities and potential as pharmaceutical agents.
Synthesis Techniques : The development of novel synthesis methods for pyrazole derivatives has been a topic of interest. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, T. Hafez, & S. A. Osman, 2014).
Chemical Properties and Structural Analysis : Investigations into the chemical properties and structural analysis of pyrazole derivatives have led to insights into their reactivity and potential applications. For instance, Velikorodov et al. (2013) explored the condensation of methyl N-(4-acetylphenyl)carbamate with aromatic aldehydes, leading to the formation of chalcones, which are precursors to various heterocyclic structures (Velikorodov, V. A. Ionova, & S. I. Temirbulatova, 2013).
Potential Biological Activities
Research into the biological activities of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives has highlighted their potential in various therapeutic areas.
Antimicrobial and Antitubercular Activities : Some derivatives have been evaluated for their antimicrobial and antitubercular properties. Amaroju et al. (2017) synthesized pyrazolo[4,3-c]pyridine carboxamides and tested them for antitubercular activity against Mycobacterium tuberculosis, identifying compounds with promising activity profiles (Amaroju et al., 2017).
Anticancer Activities : The cytotoxic effects of pyrazole derivatives against cancer cell lines have also been a focus. Hassan et al. (2015) reported on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, providing insights into their potential as cancer therapeutics (Hassan, T. Hafez, & S. A. Osman, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)10-4-6-11(7-5-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUBXPELZCIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
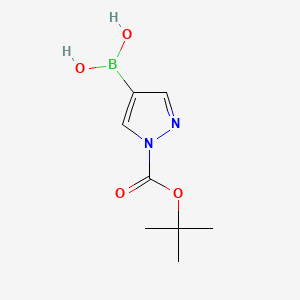
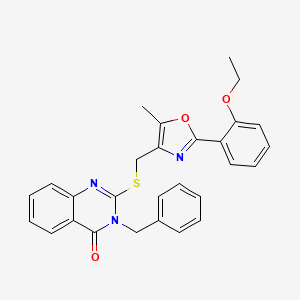
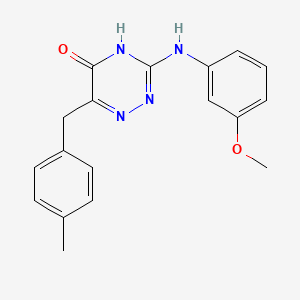
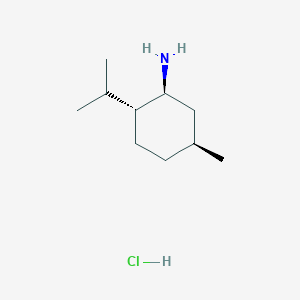
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
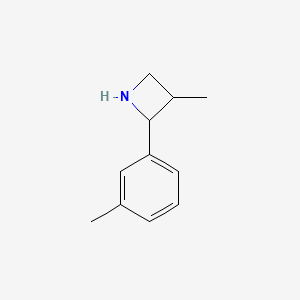
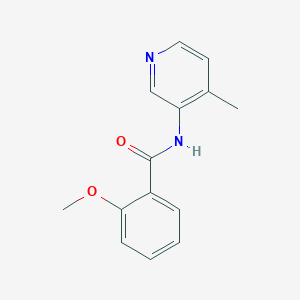
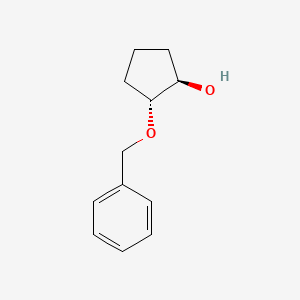
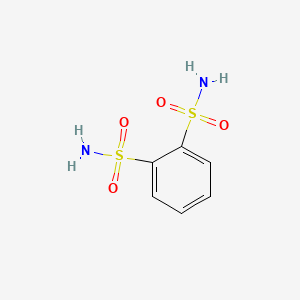
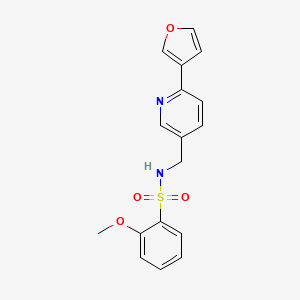
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
